molecular formula C14H12O B8597722 NSC 2614 CAS No. 5329-90-8

NSC 2614

Cat. No.: B8597722
CAS No.: 5329-90-8
M. Wt: 196.24 g/mol
InChI Key: JCNDWTDGHRLQSX-UHFFFAOYSA-N
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Description

NSC 2614 is an organic compound belonging to the phenanthrene family It is characterized by a phenanthrene core with a hydroxyl group at the 2-position and hydrogen atoms at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 2614 can be achieved through several methods. One common approach involves the hydrogenation of 9-phenanthrols using a ruthenium catalyst. The reaction conditions typically include a temperature of 50°C, a hydrogen pressure of 50 atm, and the use of sodium carbonate as an additive in trifluoroethanol as the solvent . Another method involves the base-mediated cyclization of ketones with ketene dithioacetals, which provides this compound in good yields .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using industrial catalysts such as NiMo/Al2O3-USY. These processes are optimized for high yield and efficiency, with reaction conditions tailored to facilitate selective hydrogenation and ring-opening reactions .

Chemical Reactions Analysis

Types of Reactions: NSC 2614 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products:

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Fully saturated phenanthrene derivatives.

    Substitution: Various substituted phenanthrene derivatives depending on the reagents used.

Scientific Research Applications

NSC 2614 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of NSC 2614 and its derivatives often involves interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the 3CLpro enzyme by binding to its active site, thereby preventing the replication of SARS-CoV-2 . The compound’s hydroxyl group plays a crucial role in its reactivity, facilitating hydrogen bonding and interaction with various biological targets.

Comparison with Similar Compounds

    9,10-Dihydrophenanthren-9-ol: Similar in structure but with the hydroxyl group at the 9-position.

    Phenanthrene: The parent compound without the hydroxyl group and hydrogenation at the 9 and 10 positions.

    9,10-Dihydroanthracene: Another hydrogenated polycyclic aromatic hydrocarbon with similar properties.

Uniqueness: NSC 2614 is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective hydrogenation and oxidation reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

5329-90-8

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

9,10-dihydrophenanthren-2-ol

InChI

InChI=1S/C14H12O/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9,15H,5-6H2

InChI Key

JCNDWTDGHRLQSX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

Then, 2.00 g (11.6 mM) of m-chloroperbenzoic acid was added to a solution of 2.54 g (11.4 mM) of 2-acetyl-9,10-dihydrophenanthrene in 75 ml of dichloromethane at room temperature under stirring to be dissolved therein. To the resultant solution, 1.11 g (11.1 mM) of potassium carbonate was added, followed by heat-refluxing for 2 hours and 10 minutes. After the reaction, the reaction mixture was cooled on an ice bath and poured into 10%-sodium hydrogencarbonate aqueous solution. The resultant organic layer was washed with 5%-sodium hydrogencarbonate aqueous solution, followed by evaporation under reduced pressure to obtain a residue. To the residue, 1.59 g (24.1 mM) of sodium hydride, 25 ml of ethanol and 10 ml of water were added at about 70° C. on a hot water bath, followed by heat-stirring for 0.5 hour. After the reaction, the solvent was distilled-off under reduced pressure from the reaction mixture to obtain a residue. To the residue, 200 ml of water was added and 2.50 ml (28.3 mM) of concentrated hydrochloric acid was further added thereto to precipitate a crystal. The crystal was recovered by filtration and dissolved in ethyl acetate, followed by drying with anhydrous sodium sulfate and distilling-off of the solvent to obtain a crude product. The crude product was purified by silica gel column chromatography (eluent: toluene/ethyl acetate=100/1) to obtain 1.24 g of 2-hydroxy-9,10-dihydrophenanthrene (Yield: 55.3%).
Quantity
2 g
Type
reactant
Reaction Step One
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2.54 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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1.11 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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Quantity
1.59 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
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25 mL
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solvent
Reaction Step Four
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2.5 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

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